molecular formula C8H5ClN2O3S B2387552 (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile CAS No. 74755-02-5

(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile

Cat. No.: B2387552
CAS No.: 74755-02-5
M. Wt: 244.65
InChI Key: HJVLCJDWUSCNDF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a chemical compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The compound’s structure includes a chlorophenyl group, a sulfonyl group, and a hydroxyiminoacetonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with hydroxylamine to form the corresponding sulfonylhydroxylamine. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of chlorophenyl derivatives.

Scientific Research Applications

(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methylphenyl)sulfonyl-2-hydroxyiminoacetonitrile
  • (2E)-2-(4-Bromophenyl)sulfonyl-2-hydroxyiminoacetonitrile
  • (2E)-2-(4-Fluorophenyl)sulfonyl-2-hydroxyiminoacetonitrile

Uniqueness

Compared to similar compounds, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(2E)-2-(4-chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12/h1-4,12H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVLCJDWUSCNDF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=NO)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=N/O)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.